Product packaging for 4-Bromo-2,3-dimethylpyridine hydrochloride(Cat. No.:CAS No. 1956318-85-6)

4-Bromo-2,3-dimethylpyridine hydrochloride

Cat. No.: B2911534
CAS No.: 1956318-85-6
M. Wt: 222.51
InChI Key: WVVLMDVURKHSJS-UHFFFAOYSA-N
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Description

Synthesis of 2,3-Dimethylpyridine (2,3-Lutidine)

2,3-Lutidine (B1584814) is a naturally occurring heterocyclic compound that can be isolated from coal tar and bone charcoal. guidechem.com For laboratory and industrial-scale production, several synthetic methods have been developed. One notable method involves the catalytic cyclization of propylene (B89431) glycol, butanone, and ammonia (B1221849) in a fixed-bed catalytic reactor at temperatures ranging from 250-400°C. guidechem.com This process utilizes a complex of ammonium (B1175870) phosphate (B84403) with a fifth-period transition metal chloride as a catalyst. The resulting crude product can be purified by washing with a saturated sodium chloride solution, followed by distillation, to yield 2,3-dimethylpyridine with a purity of over 35%. guidechem.com

Purification of commercially available 2,3-lutidine can be achieved through various methods, including the formation of a urea (B33335) complex. This involves stirring the crude lutidine with urea in water, followed by cooling to induce crystallization of the complex. The purified lutidine can then be recovered by steam distillation of the dissolved complex. sfdchem.com

Bromination of 2,3-Dimethylpyridine

The introduction of a bromine atom at the 4-position of the 2,3-dimethylpyridine ring is a key step in the synthesis. Direct bromination of pyridine (B92270) and its derivatives can be challenging due to the electron-deficient nature of the ring, which typically directs electrophilic substitution to the 3-position. researchgate.net However, specific reaction conditions can favor bromination at other positions.

A patented method for the bromination of 2,3-dimethylpyridine utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in the presence of oleum (B3057394) (fuming sulfuric acid). google.com In a typical procedure, 2,3-dimethylpyridine is dissolved in 65% oleum, and DBDMH is added at a controlled temperature. The reaction mixture is then heated to facilitate the bromination. Following the reaction, the mixture is cooled, poured onto ice, and neutralized with a base such as sodium hydroxide. The product, 5-bromo-2,3-dimethylpyridine, is then extracted with an organic solvent like methyl tert-butyl ether (MTBE). google.com While this patent primarily describes the formation of the 5-bromo isomer, variations in reaction conditions could potentially influence the regioselectivity to favor the 4-bromo product.

An alternative approach to functionalizing the 4-position of a pyridine ring involves the synthesis of the corresponding N-oxide. The N-oxide group activates the 2- and 4-positions of the pyridine ring towards electrophilic substitution. thieme-connect.de Therefore, a plausible synthetic route to 4-bromo-2,3-dimethylpyridine (B1148317) involves the following steps:

N-Oxidation: 2,3-Dimethylpyridine can be oxidized to 2,3-dimethylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like phosphotungstic acid. chemicalbook.com

Bromination of the N-oxide: The resulting N-oxide can then be brominated. While the nitration of 2,3-dimethylpyridine-N-oxide to yield the 4-nitro derivative is a known process, google.compatsnap.com similar conditions using a brominating agent could potentially yield 4-bromo-2,3-dimethylpyridine-N-oxide.

Deoxygenation: The final step would involve the deoxygenation of the N-oxide to yield the desired 4-bromo-2,3-dimethylpyridine. Various methods are available for the deoxygenation of pyridine N-oxides, including palladium-catalyzed transfer oxidation using trialkylamines organic-chemistry.orgorganic-chemistry.org or reduction with phenylboronic acid. researchgate.net These methods are often chemoselective and tolerate a range of functional groups. organic-chemistry.orgresearchgate.net

Formation of 4-Bromo-2,3-dimethylpyridine hydrochloride

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 4-bromo-2,3-dimethylpyridine, in an appropriate organic solvent (e.g., diethyl ether, ethanol) with a solution of hydrogen chloride in the same or a miscible solvent, or by bubbling dry hydrogen chloride gas through the solution. The hydrochloride salt, being less soluble in many organic solvents than the free base, will precipitate out of the solution and can be collected by filtration. For instance, 4-bromo-3-methylpyridine (B157446) hydrochloride is prepared from its free base in this manner. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrClN B2911534 4-Bromo-2,3-dimethylpyridine hydrochloride CAS No. 1956318-85-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-dimethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-5-6(2)9-4-3-7(5)8;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVLMDVURKHSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Acid Base Chemistry and Crystallization

Acid-Base Chemistry of Substituted Pyridines

The basicity of the nitrogen atom in the pyridine (B92270) ring is a key characteristic of this class of compounds. The lone pair of electrons on the nitrogen is not involved in the aromatic system and is therefore available for protonation. The pKa of the conjugate acid of pyridine is approximately 5.2. scribd.com The basicity of substituted pyridines is significantly influenced by the electronic effects of the substituents on the ring.

Electron-donating groups, such as methyl groups, increase the electron density on the nitrogen atom through an inductive effect (+I), thereby increasing the basicity of the pyridine. scribd.comresearchgate.net Conversely, electron-withdrawing groups, such as halogens (e.g., bromine), decrease the electron density on the nitrogen through their inductive effect (-I), leading to a decrease in basicity. scribd.com

In the case of 4-bromo-2,3-dimethylpyridine (B1148317), we have the competing effects of two electron-donating methyl groups and one electron-withdrawing bromo group.

Methyl Groups (at C2 and C3): The two methyl groups at the 2- and 3-positions will increase the basicity of the pyridine nitrogen through their +I effect.

Bromo Group (at C4): The bromine atom at the 4-position will decrease the basicity through its -I effect. The para-position allows for some resonance interaction, but the inductive effect is generally considered more dominant for halogens in this context.

Modern computational chemistry methods, such as density functional theory (DFT) in conjunction with implicit solvation models, can be employed to predict the pKa values of substituted pyridinium (B92312) ions with a reasonable degree of accuracy, often with errors of less than one pKa unit. acs.orgnih.gov These methods involve calculating the free energies of the protonated and deprotonated species in both the gas and aqueous phases. nih.gov

CompoundSubstituent EffectsPredicted Basicity Trend
PyridineReference-
2,3-DimethylpyridineTwo +I methyl groupsMore basic than pyridine
4-BromopyridineOne -I bromo groupLess basic than pyridine
4-Bromo-2,3-dimethylpyridine Two +I methyl groups, one -I bromo groupLess basic than 2,3-dimethylpyridine, likely more basic than 4-bromopyridine

Crystallization and Isolation Techniques for Pyridinium Salts

Pyridinium salts, including 4-Bromo-2,3-dimethylpyridine hydrochloride, are typically crystalline solids. The isolation and purification of these salts often rely on crystallization techniques. The choice of solvent is crucial for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

For pyridinium salts, a variety of solvents can be employed. Common techniques include:

Slow Evaporation: Dissolving the salt in a suitable solvent and allowing the solvent to evaporate slowly can yield well-formed crystals. nih.gov Dichloromethane is a solvent that has been used for the slow evaporation crystallization of pyridinium bromide salts. nih.gov

Solvent/Anti-Solvent Method: The salt is dissolved in a solvent in which it is highly soluble, and then an "anti-solvent" in which the salt is insoluble is slowly added to induce precipitation. For some pyridinium salts, crystallization from an ether suspension has been effective. nih.gov

Cooling Crystallization: A saturated solution of the salt is prepared at an elevated temperature and then slowly cooled to induce crystallization.

It is important to note that pyridinium salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can sometimes result in the formation of an oil rather than a solid. srce.hr In such cases, trituration (stirring the oily material with a solvent in which it is insoluble, such as diethyl ether) can help to induce solidification. srce.hr The use of anhydrous conditions during synthesis and isolation is often recommended to prevent the absorption of water.

The purification of pyridinium salts can also be achieved by recrystallization. This involves dissolving the crude salt in a minimal amount of hot solvent and then allowing it to cool slowly to form purer crystals, leaving impurities behind in the mother liquor. uct.ac.za For pyridinium tribromide, recrystallization from acetic acid has been reported. sciencemadness.org

The final isolated product is typically a white to off-white crystalline solid. cymitquimica.com The purity of the crystallized salt can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Reactivity and Mechanistic Studies of 4 Bromo 2,3 Dimethylpyridine Derivatives

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C4 position of the 2,3-dimethylpyridine scaffold serves as a versatile handle for introducing a wide array of substituents through cross-coupling chemistry. The general reactivity for halides in these reactions is I > OTf > Br >> Cl. harvard.edu The C4-Br bond is sufficiently reactive for oxidative addition to a palladium(0) center, the crucial first step in most catalytic cycles. libretexts.org

Palladium catalysis is the most common and versatile method for forging new carbon-carbon and carbon-heteroatom bonds at the site of a halogen. The following sections detail specific investigations into the reactivity of 4-bromo-2,3-dimethylpyridine (B1148317) derivatives in several key palladium-catalyzed transformations.

The Suzuki–Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org This reaction is of great importance for synthesizing biaryl and heteroaryl compounds. researchgate.net For 4-bromo-2,3-dimethylpyridine, the Suzuki coupling allows for the synthesis of 4-aryl-2,3-dimethylpyridines.

The reaction proceeds via a catalytic cycle involving three main steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation of the aryl group from the activated boronic acid to the palladium center, and reductive elimination to yield the 4-arylpyridine product and regenerate the Pd(0) catalyst. harvard.edulibretexts.org A base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org

While specific studies on 4-bromo-2,3-dimethylpyridine are not extensively documented, research on analogous bromopyridines provides insight into the expected reaction conditions. For example, the Suzuki coupling of 4′-bromoterpyridine with various aryl boronic acids has been successfully achieved using palladium catalysts. rsc.orgresearchgate.net Similarly, 2-bromopyridine (B144113) has been effectively coupled with aryl boronic acids using catalysts like Pd(OAc)₂ under ligand-free, aerobic conditions or with specific benzimidazolium salt-derived N-heterocyclic carbene (NHC) ligands. researchgate.net The electron-donating nature of the two methyl groups in 4-bromo-2,3-dimethylpyridine may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromopyridines. However, efficient coupling is still expected with appropriate catalyst systems, particularly those employing electron-rich, bulky phosphine (B1218219) ligands that are known to facilitate reactions with less reactive aryl bromides. nih.gov

Below is a table of representative conditions for Suzuki-Miyaura couplings of various bromopyridines, which can serve as a starting point for optimizing the reaction with 4-bromo-2,3-dimethylpyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Electrophile Nucleophile Catalyst / Ligand Base Solvent Temp. (°C) Yield (%)
4'-Bromoterpyridine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene (B28343)/Water 80 91
2-Bromopyridine 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 100 95
3-Bromopyridine 2-Thiopheneboronic acid PdCl₂(dppf) K₂CO₃ DME 80 88

Note: This data is compiled from studies on analogous compounds and serves as an illustrative guide.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov It is a highly versatile method known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. rsc.org For 4-bromo-2,3-dimethylpyridine, this reaction would typically involve coupling with an arylzinc reagent to form 4-aryl-2,3-dimethylpyridines.

The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. A key advantage of Negishi coupling is that organozinc reagents are generally more reactive than their organoboron or organotin counterparts, often allowing for reactions to proceed under milder conditions. nih.gov The preparation of pyridylzinc halides can be achieved either through transmetalation from pyridyllithium species or by direct insertion of activated zinc into the C-Br bond.

Studies on sterically demanding aryl bromides have shown that ligands play a crucial role. Bulky, electron-rich biaryldialkylphosphine ligands, such as CPhos, have been developed to promote the desired reductive elimination over competing β-hydride elimination pathways, which is particularly relevant when coupling with alkylzinc reagents. nih.gov For the coupling of 4-bromo-2,3-dimethylpyridine with arylzinc reagents, standard catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ and phosphine ligands are expected to be effective.

Table 2: Typical Conditions for Negishi Coupling of Aryl Halides

Electrophile Nucleophile Catalyst / Ligand Solvent Temp. (°C) Yield (%)
2-Bromopyridine Phenylzinc chloride Pd(PPh₃)₄ THF 65 76
4-Bromoanisole Isopropylzinc bromide Pd(OAc)₂ / CPhos THF RT 94
3-Iodopyridine 4-Tolylzinc iodide PdCl₂(dppf) THF 60 92

Note: This data is compiled from studies on analogous compounds and serves as an illustrative guide.

The Stille coupling is a palladium-catalyzed reaction between an organohalide and an organotin compound (organostannane). wikipedia.org This method is valued for its tolerance of a wide variety of functional groups, as organotin reagents are stable to air and moisture. organic-chemistry.orglibretexts.org The coupling of 4-bromo-2,3-dimethylpyridine with an arylstannane would yield the corresponding 4-aryl-2,3-dimethylpyridine.

The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org A key challenge in Stille coupling is the often slow rate of transmetalation. This step can be accelerated by the use of additives, such as copper(I) salts (e.g., CuI), or by using ligands of low donicity which enhance the electrophilicity of the palladium(II) intermediate. harvard.edu The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The reaction is compatible with a wide range of electrophiles, including heterocyclic compounds. libretexts.org For a substrate like 4-bromo-2,3-dimethylpyridine, standard conditions involving a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand in a polar aprotic solvent such as DMF, NMP, or dioxane are expected to be effective.

Table 3: Representative Conditions for Stille Coupling of Aryl Bromides

Electrophile Nucleophile Catalyst / Additive Solvent Temp. (°C) Yield (%)
4-Bromoacetophenone Vinyltributyltin Pd(PPh₃)₄ Toluene 100 96
3-Bromopyridine (4-Methoxyphenyl)tributyltin PdCl₂(PPh₃)₂ / CuI DMF 80 85
2-Bromothiophene Phenyltributyltin Pd₂(dba)₃ / AsPh₃ NMP RT 91

Note: This data is compiled from studies on analogous compounds and serves as an illustrative guide.

The Sonogashira coupling is the reaction of an aryl or vinyl halide with a terminal alkyne to form a disubstituted alkyne. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org This reaction is the most reliable method for forming C(sp²)–C(sp) bonds. nih.gov Applying this to 4-bromo-2,3-dimethylpyridine would lead to the synthesis of 4-alkynyl-2,3-dimethylpyridines.

The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyridine is followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination. youtube.com The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and the amine base. youtube.com Copper-free Sonogashira protocols have also been developed, which are advantageous for certain substrates to avoid homocoupling of the alkyne (Glaser coupling). wikipedia.org

The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl. Aryl bromides are common substrates, though they may require slightly more forcing conditions than aryl iodides. nih.gov For an electron-rich substrate like 4-bromo-2,3-dimethylpyridine, a catalyst system such as PdCl₂(PPh₃)₂/CuI with an amine base like triethylamine (B128534) or diisopropylamine (B44863) in a solvent like THF or toluene would be a suitable starting point. researchgate.net

Table 4: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides

Electrophile Nucleophile Catalyst / Co-catalyst Base Solvent Temp. (°C) Yield (%)
4-Bromoiodobenzene Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF 60 95
3-Bromopyridine 1-Heptyne Pd(OAc)₂ / PPh₃ / CuI i-Pr₂NH DMF 80 88
4-Bromoanisole Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Et₃N Toluene 70 92

Note: This data is compiled from studies on analogous compounds and serves as an illustrative guide.

Carbonylative cross-coupling reactions involve the insertion of a carbon monoxide (CO) molecule during a standard cross-coupling sequence, providing a powerful method for the synthesis of ketones, amides, and esters. nih.gov The carbonylative Suzuki coupling, for instance, reacts an aryl halide with an organoboron reagent under a CO atmosphere to produce unsymmetrical biaryl ketones. acs.orgnih.gov Using 4-bromo-2,3-dimethylpyridine, this three-component reaction would yield (2,3-dimethylpyridin-4-yl)(aryl)methanones.

The catalytic cycle is an extension of the standard Suzuki coupling. After the initial oxidative addition of the bromopyridine to the Pd(0) catalyst, a migratory insertion of CO occurs to form a palladium-acyl complex. This intermediate then undergoes transmetalation with the organoboron species, followed by reductive elimination to give the ketone product. nih.gov

These reactions are often sensitive to conditions such as CO pressure, temperature, and the choice of catalyst and base. researchgate.net Studies on the carbonylative Suzuki coupling of 2-bromopyridine have shown that palladium/N-heterocyclic carbene (NHC) complexes can be highly effective. researchgate.net Similarly, base-free conditions have been developed for the carbonylative coupling of aryl bromides using specific boronic acid derivatives, which could be advantageous for base-sensitive substrates. nih.gov The synthesis of arylpyridine ketones from 4-bromo-2,3-dimethylpyridine is expected to proceed efficiently under optimized conditions, likely requiring a palladium catalyst with a suitable ligand and a moderate pressure of carbon monoxide.

Table 5: Example Conditions for Carbonylative Suzuki Coupling of Bromopyridines

Electrophile Nucleophile Catalyst / Ligand Base CO Pressure Solvent Temp. (°C) Yield (%)
2-Bromopyridine Phenylboronic acid Pd(OAc)₂ / IPr K₂CO₃ 20 bar Dioxane 120 90
3-Bromopyridine 4-Tolylboronic acid PdCl₂(dppf) K₃PO₄ 10 bar Toluene 110 85
4-Bromoanisole Phenyl DABO-boronate Pd(OAc)₂ / RuPhos None 1 atm CPME 110 82

Note: This data is compiled from studies on analogous compounds and serves as an illustrative guide. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, DABO = 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane, CPME = Cyclopentyl methyl ether.

Palladium-Catalyzed Cross-Couplings

Functionalization of Methyl Groups

The methyl groups at the 2- and 3-positions of the pyridine (B92270) ring offer additional sites for molecular modification, either through direct C-H activation or after deprotonation to form a nucleophile.

Direct functionalization of the C-H bonds of methyl groups on pyridine rings represents an atom-economical approach to building molecular complexity. The acidity of these protons is increased by the electron-withdrawing nature of the pyridine ring, particularly at the 2- and 4-positions. Quantum-chemical studies have shown that protonation of the pyridine nitrogen atom further increases the C-H acidity of the methyl groups, facilitating their involvement in reactions. nih.gov

Recent research has demonstrated promoter-free benzylic C-H functionalization of methylpyridines. researchgate.net Studies on the reactivity of different methylpyridines indicate that a methyl group at the 2-position reacts more readily than one at the 4-position, while a 3-methyl group is generally unreactive under these conditions. researchgate.net Another strategy involves using a copper-based metal-organic framework (Cu-MOF) to catalyze the C(sp²)-H activation for the methylation of related heterocyclic systems like imidazo[1,2-a]pyridines, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methyl source. nih.govresearchgate.net

The methyl groups of methylpyridines, especially the 2-methyl group, can be deprotonated with a strong base like an alkyllithium reagent to form a lithiated species. This carbanion is a potent nucleophile that can participate in various C-C bond-forming reactions. A preparatively useful protocol for the conjugate addition of lithiated methylpyridines to both cyclic and acyclic enones (α,β-unsaturated ketones) has been established. nih.govnih.gov

This reaction, a type of Michael addition, forms a new C-C bond at the β-position of the enone. For example, the addition of lithiated 2-picoline to 3-penten-2-one (B1195949) was a key step in a concise synthesis of the alkaloids (±)-senepodine G and (±)-cermizine C. nih.govnih.gov This method provides an efficient way to assemble synthetically valuable pyridine and piperidine (B6355638) structures. nih.gov The success of this reaction is significant as previous reports had often described such conjugate additions as unsuccessful. nih.gov

Lithiated PyridineEnone SubstrateOutcomeRef.
Lithiated 2-picoline3-Penten-2-oneForms 1,4-adduct; used in alkaloid synthesis. nih.govnih.gov
Lithiated methyl pyridinesCyclic and acyclic enonesGenerally applicable synthetic method for 1,4-addition. nih.gov
Lithiated 2,6-lutidineCyclic enonesSmoothly participates in conjugate addition. nih.gov

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of pyridine rings. In the case of halogenated pyridines, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed.

For pyridine derivatives, nucleophilic attack is regioselectively favored at the 2- and 4-positions. This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the charge is delocalized onto the nitrogen. stackexchange.comechemi.com When the nucleophile attacks at the C-4 position of a pyridine ring, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, significantly stabilizing the intermediate. stackexchange.com

In the context of 4-bromo-2,3-dimethylpyridine, the bromine atom at the 4-position is susceptible to displacement by various nucleophiles. The general mechanism involves the attack of a nucleophile (Nu⁻) on the C-4 carbon, leading to the formation of a Meisenheimer-like intermediate. The aromaticity of the pyridine ring is temporarily broken in this step. Subsequently, the leaving group, the bromide ion (Br⁻), is eliminated, and the aromaticity of the ring is restored, yielding the 4-substituted product.

The reactivity of the halogenated pyridine in SNAr reactions is also influenced by the nature of the leaving group. Generally, in SNAr reactions where the addition of the nucleophile is the rate-determining step, the order of halide leaving group ability is often F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.gov However, in some cases, particularly with pyridinium (B92312) ions, the mechanism can be more complex, with the deprotonation of the addition intermediate becoming the rate-controlling step. nih.gov

The presence of the two methyl groups at the 2- and 3-positions of the pyridine ring in 4-bromo-2,3-dimethylpyridine will have an electronic effect on the reactivity. Methyl groups are electron-donating, which can slightly decrease the electrophilicity of the pyridine ring and may slow down the rate of nucleophilic attack compared to an unsubstituted 4-bromopyridine.

Reductive Transformations of Bromopyridine Moieties

The bromine atom of bromopyridine derivatives can be removed through reductive transformations, a process known as reductive dehalogenation. This reaction is a valuable synthetic tool for introducing a hydrogen atom in place of a halogen, often after the halogen has served its purpose as a directing group or a handle for other transformations.

A common and efficient method for the reductive dehalogenation of aryl bromides, including bromopyridines, is catalytic hydrogenation. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). The reaction is generally carried out under neutral conditions. Bromides are typically reduced more readily than chlorides under these conditions, allowing for selective dehalogenation in molecules containing both types of halogens.

The catalytic hydrogenation of substituted pyridines can also lead to the reduction of the pyridine ring itself to a piperidine ring. The conditions for this transformation, such as catalyst choice, solvent, and pressure, can be tuned to favor either dehalogenation or ring reduction. For instance, the use of PtO₂ as a catalyst in glacial acetic acid under hydrogen pressure has been reported for the hydrogenation of various substituted pyridines to their corresponding piperidines. asianpubs.orgresearchgate.net In some cases, dehalogenation can occur concurrently with ring hydrogenation.

Metal-free approaches for the hydrogenation of pyridines have also been developed, utilizing borane (B79455) catalysts, which can also lead to dehalogenation in the case of bromopyridines.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving 4-bromo-2,3-dimethylpyridine derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility. Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for the functionalization of this scaffold, and their mechanisms have been extensively studied.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com The general catalytic cycle for these reactions, particularly those catalyzed by palladium, involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the organometallic reagent. youtube.com

Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency of each of these steps can be influenced by various factors, including the nature of the catalyst, ligands, base, and solvent.

The direct observation and characterization of intermediates in catalytic cycles provide invaluable insights into the reaction mechanism. While many intermediates are transient and difficult to isolate, various spectroscopic techniques and stoichiometric studies have been employed to identify key species.

In the context of palladium-catalyzed cross-coupling of bromopyridines, arylpalladium(II) halide complexes are the primary intermediates formed after the oxidative addition step. In some instances, these intermediates can exist as dimeric species. For example, dimeric arylpalladium(II) halide complexes have been observed to undergo reductive elimination of haloarenes upon the addition of sterically hindered phosphine ligands. berkeley.edu

Studies on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have provided insights into the regioselectivity of the coupling, which is influenced by electronic and steric factors, as well as potential chelation effects from substituents on the coupling partner. beilstein-journals.org While specific intermediates for the reaction of 4-bromo-2,3-dimethylpyridine hydrochloride have not been explicitly detailed in the literature, the general principles derived from related systems are applicable.

Step in Catalytic CycleIntermediate SpeciesKey Characteristics
Oxidative AdditionArylpalladium(II) Halide ComplexFormed by the insertion of Pd(0) into the C-Br bond. Can be monomeric or dimeric.
TransmetalationDi-organopalladium(II) ComplexContains both the pyridine moiety and the organic group from the coupling partner bonded to the palladium center.

The choice of ligands and additives plays a pivotal role in the success of transition metal-catalyzed cross-coupling reactions. Ligands coordinate to the metal center and modulate its electronic and steric properties, thereby influencing the rates of the individual steps in the catalytic cycle.

Ligands:

Electron-donating ligands: These ligands increase the electron density on the metal center, which can facilitate the oxidative addition step. However, they may slow down the reductive elimination step. acs.org

Bulky ligands: Sterically demanding ligands can promote the reductive elimination step and can also favor the formation of monoligated, highly reactive catalytic species.

Bite angle of bidentate ligands: For bidentate phosphine ligands, the natural bite angle can significantly impact the rate and yield of reductive elimination. Larger bite angles can lead to more efficient reactions in some cases. berkeley.edu

Additives:

Bases: In Suzuki-Miyaura reactions, the base is crucial for the transmetalation step. It is believed to activate the organoboron compound by forming a more nucleophilic boronate species. Common bases include carbonates, phosphates, and hydroxides. mdpi.com

Other additives: In some cases, the addition of other substances can enhance the reaction. For example, olefins like cyclooctene (B146475) have been shown to have a promoting effect in certain Suzuki-Miyaura reactions. researchgate.net

Derivatization Strategies and Synthetic Applications of 4 Bromo 2,3 Dimethylpyridine Hydrochloride As a Building Block

Preparation of Functionalized Pyridine (B92270) Derivatives for Advanced Synthesis

The transformation of the carbon-bromine bond is the most common strategy for the derivatization of 4-bromo-2,3-dimethylpyridine (B1148317). Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Key derivatization reactions include:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromopyridine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgillinois.edu This method allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the 4-position, yielding complex biaryl and vinyl-pyridine structures. wikipedia.org

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira reaction is employed. wikipedia.org This involves the coupling of 4-bromo-2,3-dimethylpyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orglibretexts.org The resulting 4-alkynyl-2,3-dimethylpyridines are valuable intermediates for further synthesis, including the construction of fused heterocycles or conjugated materials.

Buchwald-Hartwig Amination: This reaction provides a direct route to forming carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of the bromopyridine with primary or secondary amines, leading to the synthesis of various 4-amino-2,3-dimethylpyridine derivatives. libretexts.orgorganic-chemistry.org This transformation is crucial for synthesizing compounds with applications in medicinal chemistry and materials science.

Stille Coupling: The Stille reaction offers another robust method for C-C bond formation by coupling the bromopyridine with an organostannane (organotin) reagent. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups, though the toxicity of the tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

These fundamental reactions transform 4-bromo-2,3-dimethylpyridine into a plethora of more complex derivatives, which serve as key intermediates for advanced synthesis.

ReactionCoupling PartnerBond FormedTypical Catalytic System
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidC(sp²)-C(sp²) or C(sp²)-C(sp)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)
Sonogashira CouplingTerminal AlkyneC(sp²)-C(sp)Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N)
Buchwald-Hartwig AminationPrimary/Secondary AmineC(sp²)-NPd(0) catalyst, Bulky Phosphine (B1218219) Ligand, Strong Base (e.g., NaOtBu)
Stille CouplingOrganostannaneC(sp²)-C(sp²) or C(sp²)-C(sp)Pd(0) catalyst (e.g., Pd(PPh₃)₄)

Synthesis of Bipyridine and Polypyridine Ligands and Their Derivatives

Bipyridine and polypyridine units are fundamental components in coordination chemistry, catalysis, and materials science due to their excellent chelating properties with metal ions. nih.gov 4-Bromo-2,3-dimethylpyridine is a key precursor for constructing such ligands.

The primary methods for synthesizing these ligands from the bromopyridine precursor are:

Nickel-Catalyzed Homocoupling: Symmetrical bipyridines, such as 2,2',3,3'-tetramethyl-4,4'-bipyridine, can be synthesized through the homocoupling of 4-bromo-2,3-dimethylpyridine. This reaction is often catalyzed by nickel complexes in the presence of a reducing agent like zinc powder. researchgate.netnih.gov For the related isomer 4-bromo-2,6-dimethylpyridine, high yields of the corresponding 2,2′,6,6′-tetramethyl-4,4′-bipyridine have been achieved using a catalyst system of NiBr₂(PPh₃)₂, Et₄NI, and zinc, suggesting this method's applicability. nih.govmdpi.com

Suzuki and Stille Cross-Coupling: For the synthesis of unsymmetrical bipyridines or more complex polypyridines, cross-coupling strategies are essential. 4-Bromo-2,3-dimethylpyridine can be reacted with a different pyridylboronic acid (in a Suzuki coupling) or a pyridylstannane (in a Stille coupling) to generate a diverse range of bipyridine and terpyridine structures. rsc.orgpreprints.org This allows for the precise assembly of ligands with tailored electronic and steric properties.

The resulting ligands are crucial for developing new catalysts, photosensitizers, and supramolecular architectures. nih.gov

MethodTarget StructureDescriptionTypical Reagents
HomocouplingSymmetrical BipyridinesTwo molecules of the bromopyridine are coupled to form a dimer.Ni(II) catalyst, Zinc (reductant)
Cross-Coupling (e.g., Suzuki)Unsymmetrical Bipyridines/PolypyridinesThe bromopyridine is coupled with a different pyridine derivative functionalized with a boronic acid or stannane (B1208499) group.Pd(0) catalyst, Pyridylboronic acid, Base

Utilization as a Precursor in Complex Heterocyclic Synthesis

Beyond simple functionalization, 4-bromo-2,3-dimethylpyridine can be used to construct more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. ias.ac.in While specific examples starting directly from 4-bromo-2,3-dimethylpyridine are not extensively documented, established synthetic strategies for fused pyridines can be applied.

A common approach involves a sequence of reactions, often termed annulation strategies. A plausible pathway would be:

Functionalization: A palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, is first used to install a reactive group (e.g., an alkyne) at the 4-position.

Modification of an Adjacent Group: The methyl group at the 3-position can be functionalized, for example, through oxidation to an aldehyde or conversion to a group capable of participating in a cyclization reaction.

Intramolecular Cyclization: The two newly introduced or modified functional groups can then react with each other in an intramolecular cyclization to form a new ring fused to the original pyridine core.

This step-wise approach, building upon the derivatization strategies in section 4.1, allows the pyridine ring to become part of a larger, polycyclic aromatic system, significantly increasing molecular complexity.

Application in the Construction of Advanced Organic Molecules and Scaffolds

The functionalized pyridines and bipyridines derived from 4-bromo-2,3-dimethylpyridine hydrochloride serve as foundational scaffolds for constructing advanced organic molecules. The pyridine moiety is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals.

By applying the reactions described previously, this building block can be elaborated into larger, more complex architectures:

Biaryl Scaffolds: Suzuki coupling allows for the creation of diverse biaryl and heteroaryl structures, which are common cores in many biologically active compounds and organic electronic materials.

Conjugated Systems: The introduction of alkyne and vinyl groups via Sonogashira and Suzuki coupling, respectively, extends the π-conjugated system of the pyridine ring. These extended systems are essential for molecules with specific optical and electronic properties.

Ligand Scaffolds for Catalysis: The bipyridine and terpyridine ligands synthesized are not just final products but also scaffolds for creating homogeneous catalysts. When complexed with transition metals like ruthenium, iridium, or palladium, they can be used to catalyze a wide range of organic transformations.

The versatility of 4-bromo-2,3-dimethylpyridine allows chemists to systematically modify molecular structures to optimize their function, whether for biological activity or material performance.

Incorporation into Supramolecular Assemblies and Materials (e.g., MOFs, Electroluminescent Materials)

The ultimate application of many molecules derived from 4-bromo-2,3-dimethylpyridine is in the field of materials science, particularly in the creation of supramolecular assemblies and functional materials.

Metal-Organic Frameworks (MOFs): Bipyridine and polypyridine ligands, synthesized as described in section 4.2, are prime candidates for constructing MOFs. The nitrogen atoms of the pyridine rings act as nodes to coordinate with metal ions, forming highly ordered, porous, three-dimensional structures. These materials have applications in gas storage, separation, and catalysis.

Electroluminescent Materials: Aryl-substituted pyridines, bipyridines, and terpyridines are widely used in the development of organic light-emitting diodes (OLEDs). rsc.org These molecules can function either as ligands in highly emissive transition metal complexes (e.g., with Ir(III) or Ru(II)) that form the core of the OLED device, or as components of the electron-transport or host layers within the device architecture. The ability to tune the electronic properties of the ligand by changing the substituents (derived from the initial bromopyridine) allows for the precise control of the emission color and efficiency of the material.

Derived Molecular StructureMaterial/Assembly TypeFunction/Application
Bipyridine/Terpyridine LigandsMetal-Organic Frameworks (MOFs)Structural building blocks for porous materials used in gas storage and catalysis.
Aryl-Substituted PyridinesElectroluminescent Materials (OLEDs)Serve as host materials or electron-transport layers.
Bipyridine/Terpyridine LigandsTransition Metal ComplexesForm emissive complexes for OLEDs or act as photosensitizers.
Extended π-Conjugated SystemsOrganic SemiconductorsUsed in organic field-effect transistors (OFETs) and other electronic devices.

Theoretical and Computational Studies

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 4-Bromo-2,3-dimethylpyridine (B1148317) hydrochloride at an electronic level. These theoretical approaches allow for the prediction of reactivity, the exploration of reaction mechanisms, and the analysis of intermolecular forces that govern molecular interactions.

Advanced Characterization Techniques for Reaction Monitoring and Structural Elucidation in Synthetic Research

In-situ Spectroscopy for Reaction Monitoring (e.g., NMR, IR)

In-situ spectroscopic techniques are powerful tools for real-time analysis of chemical reactions, providing kinetic and mechanistic insights without the need for sample extraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the continuous monitoring of a reaction mixture directly within an NMR spectrometer. For the synthesis of 4-bromo-2,3-dimethylpyridine (B1148317), this technique would track the disappearance of signals corresponding to the starting material, 2,3-dimethylpyridine, and the simultaneous appearance of new signals characteristic of the brominated product. The subsequent protonation to form the hydrochloride salt could also be observed by distinct shifts in the proton signals of the pyridine (B92270) ring, confirming the successful formation of the salt.

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is another vital technique for reaction monitoring. researchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in vibrational frequencies of functional groups can be tracked in real time. youtube.com During the bromination of 2,3-dimethylpyridine, FTIR could monitor changes in the aromatic C-H bending and ring vibration regions. The formation of the hydrochloride salt would be indicated by the appearance of a broad absorption band corresponding to the N+-H stretch of the pyridinium (B92312) ion. youtube.com

X-ray Crystallography for Solid-State Structure Determination of Complexes and Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-Bromo-2,3-dimethylpyridine hydrochloride, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure.

This technique would yield crucial data, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the 4-bromo-2,3-dimethylpyridium cation.

Ionic Interaction: Confirmation of the ionic nature of the salt by showing the location of the chloride anion (Cl⁻) relative to the protonated nitrogen atom (N⁺-H) of the pyridine ring.

Intermolecular Interactions: Elucidation of hydrogen bonding between the pyridinium proton and the chloride anion, as well as other potential non-covalent interactions that dictate the crystal packing. nih.govnih.gov

Conformation: The planarity of the pyridine ring and the orientation of the methyl and bromo substituents.

While the specific crystal structure for this compound is not detailed in the available literature, analysis of similar pyridinium chloride structures demonstrates the power of this technique to reveal detailed bonding and packing information. nih.govnih.govresearchgate.net

Advanced Mass Spectrometry Techniques in Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. Advanced MS methods are particularly useful for identifying reaction intermediates and byproducts, thereby shedding light on reaction mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of the volatile free base, 4-bromo-2,3-dimethylpyridine. nih.gov After neutralization of the hydrochloride salt, GC-MS can be used to confirm the product's identity by its molecular ion peak and characteristic isotopic pattern resulting from the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes). researchgate.netnist.gov It is also highly effective for detecting and identifying any volatile impurities or byproducts from the synthesis.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is ideal for analyzing non-volatile and ionic compounds like this compound directly from solution. mdpi.com The sample can be analyzed without derivatization, and the resulting mass spectrum would show a prominent peak corresponding to the mass of the 4-bromo-2,3-dimethylpyridium cation. High-resolution ESI-MS (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. nih.govacs.org Mechanistic studies may employ ESI-MS to detect transient intermediates by carefully sampling the reaction mixture over time. uwo.ca

Electrochemical Analysis in Catalytic Systems

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules and their behavior in catalytic systems. rsc.orgpalmsens.com Pyridine derivatives are known to participate in various electrochemical processes, including acting as ligands in electrocatalytic systems for reactions like CO₂ reduction or water oxidation. acs.orgnih.gov

By studying this compound, cyclic voltammetry could reveal its oxidation and reduction potentials. This data provides insight into the electronic effects of the bromo and dimethyl substituents on the pyridine ring. In a catalytic context, CV can help determine if the compound can act as a redox mediator or ligand, facilitating electron transfer processes at an electrode surface. nih.gov For instance, the electrochemical behavior of brominated heterocycles is relevant in electrocatalytic cross-coupling reactions. acs.orgacs.org

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for monitoring reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for analyzing non-volatile samples like hydrochloride salts. chromforum.orgtcichemicals.com A reverse-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a buffered mixture of acetonitrile (B52724) and water), can effectively separate the starting materials, intermediates, and the final this compound product. helixchrom.comptfarm.pl By analyzing aliquots from the reaction mixture over time, the consumption of reactants and the formation of the product can be quantified. HPLC is also the standard method for determining the final purity of the isolated salt, often expressed as an area percentage from the chromatogram.

Gas Chromatography (GC): As mentioned previously, GC is used to analyze the volatile free base. cdc.govosha.govacs.org It is an excellent tool for monitoring the progress of the initial bromination reaction before the salt formation step. By tracking the ratio of starting material to product, the reaction endpoint can be accurately determined. It is also used to assess the purity of the distilled free base before its conversion to the hydrochloride salt.

Below is a hypothetical data table illustrating how HPLC could be used to monitor the formation of the product over time.

Time (hours)2,3-Dimethylpyridine (% Area)4-Bromo-2,3-dimethylpyridine (% Area)Byproducts (% Area)
099.50.00.5
165.233.11.7
232.864.52.7
45.191.33.6
60.295.84.0

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Approaches for Bromopyridines

Traditional bromination methods for pyridines often involve harsh conditions and the use of hazardous reagents like elemental bromine, which present challenges in terms of safety and environmental impact. chempanda.com Achieving selective monobromination of pyridines with strong activating groups has proven to be particularly difficult. chempanda.com Consequently, a major thrust in modern synthetic chemistry is the development of "green" and sustainable methods for preparing bromopyridines.

A promising green alternative is oxidative bromination, which avoids the direct use of Br₂. nih.gov One such approach involves aerobic bromination, utilizing systems like hydrobromic acid (HBr) and oxygen (O₂). This method represents a more environmentally benign pathway for forming carbon-bromine bonds. nih.gov Another sustainable strategy is the use of one-pot, multi-component reactions, which enhance efficiency by reducing the number of separate synthesis and purification steps, thereby minimizing solvent waste and energy consumption. nih.gov These green methodologies are crucial for the large-scale, industrial production of brominated pyridine (B92270) intermediates.

Key features of emerging green synthetic approaches include:

Higher Atom Economy: Maximizing the incorporation of reactant atoms into the final product.

Use of Safer Reagents: Replacing hazardous substances like liquid bromine with alternatives such as HBr. nih.gov

Energy Efficiency: Employing methods like one-pot reactions to reduce energy usage. nih.gov

Waste Reduction: Minimizing the formation of byproducts and the use of solvents.

Innovation in Catalytic Systems for Enhanced Functionalization

The functionalization of the pyridine ring is challenging due to its electron-deficient nature, which reduces its reactivity in classical electrophilic aromatic substitution reactions. beilstein-journals.orgrsc.org Overcoming this hurdle has led to significant innovation in catalytic systems designed to enable the direct and selective modification of the pyridine core, a process known as C–H functionalization. nih.govnih.gov

Transition-metal catalysis has been a cornerstone of this innovation, with metals such as palladium, nickel, rhodium, ruthenium, and iridium being employed to catalyze a wide range of transformations including alkylations, arylations, and borylations. beilstein-journals.orgnih.govnih.gov Recent advancements focus on cooperative catalytic systems, where a combination of a transition metal and a Lewis acid enhances reactivity and controls selectivity. For example, a Nickel/Lewis acid system has been developed for the direct C-4 alkylation of pyridines. beilstein-journals.org

The design of ligands is another critical area of innovation. Bulky N-heterocyclic carbene or chiral phosphine (B1218219) oxide ligands can be used to steer the reaction to a specific position on the pyridine ring and even achieve enantioselectivity. beilstein-journals.org Bimetallic catalyst systems, such as Ni–Al complexes, have also demonstrated improved reactivity and selectivity in the alkylation of pyridines. beilstein-journals.org

Catalyst SystemType of FunctionalizationPositionReference
Ni/Lewis Acid with NHC ligand C-4 AlkylationC-4 beilstein-journals.org
Palladium(II) Acetate Ortho-ArylationC-2 nih.govnih.gov
Iridium complexes C-H Alkylation / C-3 AdditionC-2, C-3 beilstein-journals.orgnih.gov
Chiral Phosphine Oxide-ligated Ni–Al Enantioselective C-2 AlkylationC-2 beilstein-journals.org

Exploration of Novel Reactivity Modes for Pyridine Derivatives

Beyond traditional two-electron pathways, research is actively exploring new reactivity modes, particularly those involving radical intermediates. Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for pyridine functionalization under exceptionally mild and often transition-metal-free conditions. acs.orgacs.org

This approach enables the generation of highly reactive radical species that can engage with pyridines. A key strategy involves the single-electron reduction of pyridinium (B92312) ions (formed by protonating the pyridine) to create pyridinyl radicals. acs.org These radicals can then couple with other radical species, such as allylic or carbamoyl (B1232498) radicals, to form new carbon-carbon or carbon-heteroatom bonds. acs.orgacs.org This novel mechanism allows for distinct positional selectivity that diverges from classical methods like the Minisci reaction, providing access to previously hard-to-make substituted pyridines. acs.org This strategy has been successfully applied in the late-stage modification of complex, medicinally relevant molecules containing a pyridine core. acs.org

Advanced Applications in Material Science and Supramolecular Chemistry

While pyridine derivatives are well-established in pharmaceuticals and agrochemicals, their unique electronic properties are increasingly being exploited in materials science. nih.govnih.gov Functionalized pyridines serve as essential building blocks for advanced materials, including polymers, dyes, and ligands for molecular assemblies. nih.govresearchgate.net

Specifically, pyridine derivatives can be used as monomers in polycondensation reactions to create high-performance polymers. For instance, poly(ether pyridine) polymers have been synthesized and show high thermal stability, with decomposition temperatures exceeding 340-400 °C. mdpi.com Such materials are being investigated for specialized applications, including:

Resins for the aerospace industry. mdpi.com

Materials with low dielectric constants for electronics. mdpi.com

Polymers for the capture of aromatic pollutants from contaminated water. mdpi.com

In supramolecular chemistry, the nitrogen atom in the pyridine ring provides a predictable coordination site for assembling complex, multi-component structures. This makes pyridine derivatives, including bromopyridines, valuable ligands for creating metal-organic frameworks (MOFs) and other molecular assemblies with potential uses in gas storage, catalysis, and chemical sensing. researchgate.net

Polymer TypeMonomer ComponentKey PropertyPotential ApplicationReference
Poly(ether pyridine) Perfluoropyridine derivativeHigh Thermal Stability (Td5%: 346–419 °C)Aerospace resins, pollutant capture mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 4-Bromo-2,3-dimethylpyridine hydrochloride?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substitution patterns and halogen placement, supplemented by high-performance liquid chromatography (HPLC) to assess purity (>98% as per industry standards). Mass spectrometry (MS) should confirm the molecular ion peak matching the theoretical molecular weight. Cross-reference spectral data with analogous brominated pyridine derivatives to validate assignments .

Q. How should researchers optimize synthetic protocols for introducing this compound into cross-coupling reactions?

  • Methodological Answer: Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under inert atmospheres, varying solvents (DMF, THF, or dioxane) and bases (K₂CO₃, Cs₂CO₃). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (80–120°C) to balance reactivity and decomposition risks. Pre-activate the bromine site using microwave-assisted synthesis if sluggish reactivity is observed .

Q. What storage conditions minimize hydrolytic degradation of this compound?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Conduct accelerated stability studies (40°C/75% relative humidity) to assess degradation kinetics. Use Karl Fischer titration to monitor moisture ingress and silica gel desiccants to maintain anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in Suzuki-Miyaura couplings?

  • Methodological Answer: Perform kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). Use in situ IR spectroscopy to track intermediate formation. Compare electronic effects of substituents (methyl vs. bromine) on pyridine ring activation. If yields vary between batches, analyze starting material purity via X-ray crystallography to detect crystallographic defects or hydrate formation .

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions involving this compound?

  • Methodological Answer: Introduce protecting groups (e.g., Boc or Fmoc) on reactive amines to block undesired pathways. Optimize stoichiometry of nucleophiles (1.2–1.5 equivalents) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems. Use high-resolution MS and GC-MS to characterize byproducts and adjust reaction conditions iteratively .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

  • Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic hotspots. Validate predictions with experimental results from directed ortho-metalation or C–H activation reactions. Compare computed activation energies with experimental Arrhenius plots to refine models .

Data Interpretation & Contradiction Analysis

Q. How to address discrepancies in biological activity data when using derivatives of this compound?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies to isolate the effects of bromine and methyl groups. Use isothermal titration calorimetry (ITC) to quantify binding affinities against target proteins. Replicate assays under standardized conditions (pH, temperature) to control for experimental variability .

Q. What experimental controls are critical when studying the compound’s stability under photolytic conditions?

  • Methodological Answer: Include dark controls (identical setups without light exposure) and UV-vis spectroscopy to monitor degradation products. Use actinometry to calibrate light source intensity. Compare results with halogenated analogs (e.g., 4-chloro-2,3-dimethylpyridine) to differentiate bromine-specific photolytic pathways .

Safety & Compliance

Q. What waste management protocols are recommended for lab-scale use of this compound?

  • Methodological Answer: Neutralize acidic residues (HCl byproduct) with sodium bicarbonate before disposal. Segregate halogenated waste in labeled containers and collaborate with certified hazardous waste contractors for incineration. Document waste streams per REACH regulations and maintain Material Safety Data Sheets (MSDS) for audit compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.